Methyl 2-methylhexanoate

Description

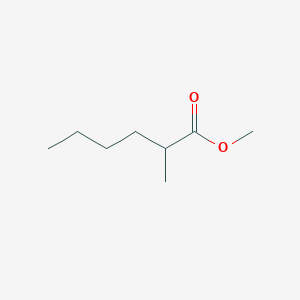

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-5-6-7(2)8(9)10-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFJODHIQVLMQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334183 | |

| Record name | Methyl 2-methylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2177-81-3 | |

| Record name | Hexanoic acid, 2-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2-methylhexanoate chemical properties

An In-depth Technical Guide to the Chemical Properties of Methyl 2-methylhexanoate

Introduction

This compound is an organic compound classified as a fatty acid ester.[1] It is the methyl ester of 2-methylhexanoic acid. Its chemical structure consists of a hexyl chain with a methyl group at the second carbon, and a methyl ester functional group. This compound and its isomers are of interest in various fields, including flavor and fragrance industries. This guide provides a detailed overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and relevant spectroscopic data.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below.

Table 1: General Chemical Information

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O₂ | [2][3] |

| Molecular Weight | 144.2114 g/mol | [2][3] |

| IUPAC Name | This compound | |

| Synonyms | 2-Methylhexanoic acid, methyl ester; Hexanoic acid, 2-methyl-, methyl ester | [2][3] |

| CAS Registry Number | 2177-81-3 | [2][3] |

Table 2: Physical Properties

| Property | Value | Conditions | Reference |

| Boiling Point | 176.00 to 177.00 °C (est.) | @ 760.00 mm Hg | [4] |

| Density | 0.918 g/mL (lit.) for 2-methylhexanoic acid | at 25 °C | |

| Refractive Index | n20/D 1.422 (lit.) for 2-methylhexanoic acid | ||

| Vapor Pressure | 1.090000 mmHg (est.) | @ 25.00 °C | [4] |

| Solubility | Soluble in alcohol; Insoluble in water | [4] | |

| logP (o/w) | 3.177 (est.) | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Mass Spectrometry (Electron Ionization): Data for this compound is available through the NIST WebBook.[2][3]

-

Gas Chromatography: Information regarding the gas chromatography of this compound is also available.[2][3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis via Fischer Esterification

A common method for the synthesis of this compound is the Fischer esterification of 2-methylhexanoic acid with methanol (B129727) in the presence of an acid catalyst.

Materials:

-

2-Methylhexanoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Sodium bicarbonate (saturated solution)

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-methylhexanoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash further with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by distillation under reduced pressure.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector.

-

Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a polar biscyanopropyl polysiloxane column).

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 60-100°C, hold for 2 minutes.

-

Ramp: 5-10°C/min to 240-260°C, hold for 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Split or splitless, depending on the concentration.

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2 scans/second.

Sample Preparation: For samples where this compound is present in a complex matrix, a sample preparation step such as liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary prior to GC-MS analysis.

Mandatory Visualizations

Synthesis Workflow Diagram

References

Methyl 2-methylhexanoate CAS number 2177-81-3

An In-depth Technical Guide to Methyl 2-methylhexanoate (CAS: 2177-81-3)

Abstract

This document provides a comprehensive technical overview of this compound, identified by CAS number 2177-81-3. It is a fatty acid ester recognized for its characteristic fruity aroma.[1] This guide details its chemical and physical properties, spectroscopic characteristics, synthesis methodologies, and common chemical reactions. Furthermore, it explores its applications, particularly within the flavor and fragrance industries, and outlines essential safety and handling protocols. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

This compound is an organic compound classified as a fatty acid methyl ester.[1][2] Its fundamental identifiers and properties are summarized below.

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| CAS Number | 2177-81-3[2] |

| IUPAC Name | This compound[2] |

| Synonyms | 2-Methylhexanoic acid, methyl ester; Hexanoic acid, 2-methyl-, methyl ester[2] |

| Molecular Formula | C₈H₁₆O₂[2][3] |

| Molecular Weight | 144.21 g/mol [2][3] |

| InChI Key | NCFJODHIQVLMQF-UHFFFAOYSA-N[2] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | -71 °C / -96 °F | (Data for isomer Methyl hexanoate) |

| Boiling Point | 151 °C / 304 °F | (Data for isomer Methyl hexanoate) |

| Density | 0.885 g/cm³ at 25 °C | (Data for isomer Methyl hexanoate) |

| Appearance | Colorless Liquid | [4] (Data for similar ester) |

| Odor | Fruity | [4] (Data for similar ester) |

| log Pow (Octanol/Water) | 2.34 | (Data for isomer Methyl hexanoate) |

Note: Some physical data is referenced from the closely related isomer, Methyl hexanoate, due to a lack of specific data for this compound in the provided results.

Spectroscopic Data

While a full spectroscopic analysis is not available in the search results, the NIST Chemistry WebBook indicates the availability of mass spectrometry (electron ionization) and gas chromatography data for this compound.[2] This data is crucial for the identification and quantification of the compound in experimental settings.

Synthesis and Reactions

Synthesis

The most common and industrially viable method for synthesizing this compound is through the Fischer esterification of its corresponding carboxylic acid, 2-methylhexanoic acid, with methanol (B129727). This reaction is typically catalyzed by a strong acid, such as sulfuric acid. The synthesis of the precursor, 2-methylhexanoic acid, can be achieved through various organic synthesis routes, including asymmetric hydrogenation for chiral-specific products.[5][6]

Experimental Protocol: Fischer Esterification of 2-Methylhexanoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylhexanoic acid (1.0 eq) and methanol (3.0-5.0 eq). The excess methanol serves as both a reactant and a solvent.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.

-

Purification: Filter off the drying agent and remove the excess methanol under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by fractional distillation to yield pure this compound.

Caption: Fischer esterification workflow for this compound.

Chemical Reactions

As a typical ester, this compound can undergo several fundamental reactions:

-

Hydrolysis: In the presence of an acid or base catalyst, it can be hydrolyzed back to 2-methylhexanoic acid and methanol.[4]

-

Transesterification: It can react with other alcohols in the presence of a catalyst to form a different ester and methanol.[4]

Applications

Due to its pleasant, fruity aroma, this compound and similar esters are utilized in several industries:

-

Flavor and Fragrance: It serves as a flavoring agent in food products and a fragrance component in perfumes, cosmetics, and personal care items.[4][7]

-

Chemical Intermediate: It can be used as a building block or precursor in the synthesis of more complex organic molecules, such as plasticizers and surfactants.[4]

Safety and Handling

The safety information is based on data for the closely related isomer, Methyl hexanoate, and should be handled with corresponding care.

Table 3: GHS Hazard Information

| Hazard Class | Code | Statement |

|---|---|---|

| Flammable Liquids | H226 | Flammable liquid and vapor[8] |

| Acute Aquatic Hazard | H402 | Harmful to aquatic life[8] |

Handling and Storage:

-

Keep away from heat, sparks, open flames, and hot surfaces.[8][9]

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][10]

-

Ground/bond container and receiving equipment and use explosion-proof electrical equipment.[8][9]

-

Wear protective gloves, eye protection, and face protection.[8][10]

Table 4: First Aid Measures

| Exposure | Procedure |

|---|---|

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration.[10] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water.[8][10] |

| Eye Contact | Rinse with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do.[10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and consult a physician.[8] |

Table 5: Fire-Fighting Measures

| Measure | Instruction |

|---|---|

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10] |

| Specific Hazards | Vapors are heavier than air and may form explosive mixtures with air at elevated temperatures. |

| Protective Equipment | Wear self-contained breathing apparatus for firefighting if necessary.[8][10] |

References

- 1. This compound | 2177-81-3 [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. Buy Methyl 2-ethylhexanoate, (S)- | 143005-67-8 [smolecule.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

Technical Guide: Physicochemical Properties of Methyl 2-methylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the core physicochemical properties of Methyl 2-methylhexanoate, a fatty acid ester. The data is presented for easy reference and integration into research and development workflows.

Core Molecular Data

The fundamental molecular attributes of this compound are summarized below. These values are critical for a variety of applications, including analytical chemistry, reaction stoichiometry, and formulation development.

| Property | Value |

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.2114 g/mol [1][2] |

| CAS Registry Number | 2177-81-3[1][2] |

Methodology for Molecular Weight Calculation

The molecular weight of a compound is a fundamental property derived from its molecular formula. The calculation is based on the sum of the atomic weights of the constituent atoms.

Protocol:

-

Identify the Molecular Formula: The elemental composition of this compound is determined to be C₈H₁₆O₂[1][2].

-

Determine Atomic Weights: The standard atomic weight of each element is utilized:

-

Carbon (C): ≈ 12.011 u

-

Hydrogen (H): ≈ 1.008 u

-

Oxygen (O): ≈ 15.999 u

-

-

Calculate Total Mass: The molecular weight (MW) is calculated using the following equation:

-

MW = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of O atoms × Atomic Weight of O)

-

MW = (8 × 12.011) + (16 × 1.008) + (2 × 15.999)

-

MW ≈ 144.2114 g/mol

-

Logical Relationship Diagram

The following diagram illustrates the logical workflow from the chemical structure to the final calculated molecular weight, providing a clear visual representation of the data derivation process.

References

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 2-methylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of Methyl 2-methylhexanoate. The information enclosed is intended to support research, drug development, and quality control activities where the characterization of this molecule is required.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the seven unique proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the ester group and the alkyl chain's structure. The predicted data, including chemical shift (δ), multiplicity, integration, and coupling constants (J), are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| a (CH₃-CH) | ~ 1.15 | Doublet (d) | 3H | ~ 7.0 |

| b (CH-COO) | ~ 2.45 | Multiplet (m) | 1H | - |

| c (CH₂-CH) | ~ 1.40 - 1.60 | Multiplet (m) | 2H | - |

| d (CH₂-CH₂) | ~ 1.25 - 1.35 | Multiplet (m) | 2H | - |

| e (CH₂-CH₃) | ~ 1.25 - 1.35 | Multiplet (m) | 2H | - |

| f (CH₃-CH₂) | ~ 0.90 | Triplet (t) | 3H | ~ 7.2 |

| g (O-CH₃) | ~ 3.67 | Singlet (s) | 3H | N/A |

Structural Elucidation and Signal Assignment

The structure of this compound dictates the observed splitting patterns and chemical shifts in its ¹H NMR spectrum.

Caption: Structure of this compound with proton assignments.

The signals in the spectrum can be attributed as follows:

-

Signal g (O-CH₃): The three protons of the methoxy (B1213986) group are chemically equivalent and have no adjacent protons, resulting in a singlet at approximately 3.67 ppm. The deshielding effect of the adjacent oxygen atom causes this downfield shift.

-

Signal b (CH-COO): This single proton is adjacent to the carbonyl group, a methyl group, and a methylene (B1212753) group. The combined splitting from these neighboring protons will result in a complex multiplet around 2.45 ppm.

-

Signal a (CH₃-CH): The methyl group at the C2 position is split by the single adjacent methine proton (b), giving rise to a doublet at approximately 1.15 ppm.

-

Signals c, d, and e (Alkyl Chain CH₂): The methylene protons of the hexanoate (B1226103) chain will appear as overlapping multiplets in the range of 1.25 to 1.60 ppm. Their proximity to each other and the chiral center at C2 leads to complex splitting patterns.

-

Signal f (CH₃-CH₂): The terminal methyl group of the hexanoate chain is adjacent to a methylene group (e). According to the n+1 rule, its signal will be split into a triplet at approximately 0.90 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Analyte: this compound

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice. Other deuterated solvents such as acetone-d₆ or benzene-d₆ may be used depending on the desired resolution and potential solvent effects.

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

-

Procedure:

-

Accurately weigh the sample into a clean, dry vial.

-

Add the deuterated solvent using a calibrated micropipette.

-

Gently agitate the vial to ensure complete dissolution.

-

Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

-

If necessary, filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.

-

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal reference standard for chemical shift calibration (δ = 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Typical Acquisition Parameters (for a 400 MHz spectrometer):

-

Pulse Program: A standard one-pulse experiment (e.g., 'zg30').

-

Spectral Width: A range of -2 to 12 ppm is generally sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.

-

Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

-

3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.

-

Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

-

Peak Picking: Identify the chemical shift of each peak and multiplet. For multiplets, determine the coupling constants (J) by measuring the distance in Hertz between the split peaks.

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum of this compound follows a logical progression from the molecular structure to the final spectral interpretation.

Caption: Workflow for ¹H NMR spectral analysis of this compound.

Mass Spectrometry of Methyl 2-methylhexanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of Methyl 2-methylhexanoate, a branched-chain fatty acid methyl ester. The document details its molecular properties, predicted fragmentation patterns under electron ionization, and a generalized experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Molecular Properties of this compound

This compound is an organic compound with the following key identifiers:

Electron Ionization Mass Spectrometry (EI-MS) Analysis

Electron ionization is a widely used technique for the mass analysis of volatile compounds like this compound. In this process, the sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into various smaller, charged ions. The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information.

Predicted Fragmentation Pattern

The fragmentation of this compound is expected to follow characteristic pathways for branched-chain fatty acid methyl esters. The major fragmentation events include:

-

α-Cleavage: Breakage of the C-C bond adjacent to the carbonyl group.

-

McLafferty Rearrangement: A specific rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.

-

Cleavage at the Branch Point: Fragmentation at the C2 position, leading to the loss of alkyl radicals.

Based on these principles, the following key fragments are anticipated in the mass spectrum of this compound.

Disclaimer: The quantitative data in the following table is illustrative, as publicly accessible, detailed quantitative mass spectral data for this compound is limited. The m/z values are predicted based on the molecular structure and common fragmentation patterns of similar compounds.

Data Presentation: Predicted Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway | Illustrative Relative Abundance |

| 144 | [M]⁺• | [C₈H₁₆O₂]⁺• | Molecular Ion | Low |

| 113 | [M - OCH₃]⁺ | [C₇H₁₃O]⁺ | Loss of the methoxy (B1213986) group | Moderate |

| 101 | [M - C₃H₇]⁺ | [C₅H₉O₂]⁺ | Cleavage of the butyl group at the C2 position | Moderate |

| 88 | [CH₃OC(O)CH(CH₃)]⁺• | [C₄H₈O₂]⁺• | McLafferty + 1 rearrangement | High |

| 87 | [M - C₄H₉]⁺ | [C₄H₇O₂]⁺ | Loss of the butyl radical | High |

| 74 | [CH₃OC(OH)=CH₂]⁺• | [C₃H₆O₂]⁺• | McLafferty rearrangement | Prominent |

| 59 | [COOCH₃]⁺ | [C₂H₃O₂]⁺ | α-cleavage | Moderate |

| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | Butyl cation from cleavage at the C2 position | High |

| 43 | [C₃H₇]⁺ | [C₃H₇]⁺ | Propyl cation | Moderate |

Experimental Protocols

The following is a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a general guideline and may require optimization based on the specific instrumentation and analytical goals.

Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of 1 mg/mL.

-

Serial Dilutions: Perform serial dilutions of the stock solution to create a series of calibration standards at concentrations appropriate for the expected sample concentrations.

-

Sample Derivatization (if necessary): If analyzing the parent acid (2-methylhexanoic acid), derivatization to its methyl ester is required. A common method is esterification using BF₃-methanol.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A modern capillary gas chromatograph equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless injection for trace analysis or split injection (e.g., 20:1) for higher concentrations.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

Mandatory Visualizations

Predicted Fragmentation Pathway of this compound

References

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 2-methylhexanoate

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of methyl 2-methylhexanoate, tailored for researchers, scientists, and professionals in the field of drug development and chemical analysis. It details the expected vibrational frequencies, a standard experimental protocol for spectral acquisition, and a logical workflow for the analysis.

Introduction to IR Spectroscopy of Esters

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule.[1] By measuring the absorption of infrared radiation by a sample, a unique spectral fingerprint is generated.[1] For esters like this compound, IR spectroscopy is invaluable for confirming the presence of the characteristic ester functional group, monitoring reaction progress during its synthesis, and assessing the purity of the final product.

The key vibrational modes for esters that give rise to strong and characteristic absorption bands in an IR spectrum are the C=O (carbonyl) stretch and the two C-O (carbonyl-oxygen and alkyl-oxygen) stretches. The intense C=O stretching absorption is one of the most recognizable peaks in an IR spectrum.[2][3] Saturated aliphatic esters typically show a C=O stretching band in the range of 1750-1735 cm⁻¹.[4] Additionally, two distinct C-O single bond stretching vibrations are expected in the fingerprint region (1300-1000 cm⁻¹).[3][4]

Predicted IR Absorption Data for this compound

While an experimental spectrum for this compound is not publicly available, a predictive summary of its key IR absorption bands can be compiled based on the analysis of its functional groups and data from analogous compounds. The structure of this compound includes a saturated ester, a methyl group at the alpha-carbon, and a hexanoate (B1226103) chain.

The following table summarizes the expected quantitative data for the principal vibrational modes of this compound.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H Stretch | Alkyl (sp³) | 2975 - 2850 | Strong | Asymmetric and symmetric stretching of CH₃ and CH₂ groups in the hexyl and methyl substituents. |

| C=O Stretch | Ester | ~1740 | Strong | This is a characteristic, sharp, and intense peak for a saturated aliphatic ester. The position can be slightly influenced by the substitution on the α-carbon.[2][4] |

| C-H Bend (Scissoring/Bending) | Alkyl | ~1465 and ~1375 | Medium | Bending vibrations of the CH₂ and CH₃ groups. The peak around 1375 cm⁻¹ is characteristic of a methyl group. |

| C-O Stretch (Asymmetric) | Ester (O=C-O) | ~1250 - 1180 | Strong | Stretching of the C-O bond adjacent to the carbonyl group. This is one of the two characteristic ester C-O stretches.[3] |

| C-O Stretch (Symmetric) | Ester (O-C-C) | ~1150 - 1000 | Strong | Stretching of the C-O bond of the methoxy (B1213986) group. This contributes to the "fingerprint" region of the spectrum, confirming the ester functionality.[1][3] |

| C-H Rock | Alkyl | ~725 | Weak | Rocking vibration of the (CH₂)n chain, typically observed in longer alkyl chains. |

Experimental Protocol: ATR-FTIR Spectroscopy of Liquid this compound

Attenuated Total Reflectance (ATR) is a widely used sampling technique for Fourier Transform Infrared (FTIR) spectroscopy, especially for liquid samples, as it requires minimal sample preparation.[5][6]

3.1. Materials and Instrumentation

-

FTIR Spectrometer: A standard FTIR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

-

ATR Accessory: A single-reflection ATR accessory with a diamond or zinc selenide (B1212193) (ZnSe) crystal.

-

Sample: Pure this compound.

-

Cleaning Supplies: Solvent (e.g., isopropanol (B130326) or ethanol) and lint-free wipes.

3.2. Detailed Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal stability.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This spectrum will contain signals from the atmosphere and the ATR crystal itself and will be automatically subtracted from the sample spectrum. Typical parameters for a background scan are:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

-

-

-

Sample Analysis:

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

Acquire the sample spectrum using the same parameters as the background scan.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically perform a Fourier transform of the interferogram and ratio the sample spectrum against the background spectrum to generate the final IR spectrum in absorbance or transmittance units.

-

After analysis, clean the ATR crystal meticulously with a solvent-moistened wipe to remove all traces of the sample.

-

Visualization of Experimental and Analytical Workflow

The following diagrams illustrate the logical relationships in the IR spectroscopy workflow, from sample preparation to data interpretation.

Caption: Experimental workflow for ATR-FTIR analysis.

References

- 1. IR Spectroscopy and FTIR Spectroscopy: How an FTIR Spectrometer Works and FTIR Analysis | Technology Networks [technologynetworks.com]

- 2. researchgate.net [researchgate.net]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. This compound [webbook.nist.gov]

- 5. Methyl 2-hydroxy-2-methylhexanoate | C8H16O3 | CID 12754939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

The Elusive Ester: An In-depth Technical Guide on the Natural Occurrence of Methyl 2-methylhexanoate

Introduction: Methyl 2-methylhexanoate is a branched-chain fatty acid ester with potential applications in the flavor and fragrance industry. This technical guide provides a comprehensive overview of the current scientific understanding of its natural occurrence. While direct evidence for the presence of this compound in natural sources is limited, this document explores the existence of its biosynthetic precursor, 2-methylhexanoic acid, and outlines the analytical methodologies that could be employed for its detection and quantification. This guide is intended for researchers, scientists, and professionals in the fields of natural products chemistry, food science, and drug development.

Natural Occurrence: A Focus on the Precursor

Current scientific literature does not extensively report the direct isolation of this compound from natural sources. However, its corresponding carboxylic acid, 2-methylhexanoic acid, has been identified in a few plant species. The presence of the precursor acid suggests the potential for the formation of its methyl ester in these or other organisms, even if at very low concentrations.

Documented Occurrences of 2-Methylhexanoic Acid

The presence of 2-methylhexanoic acid has been reported in the following natural sources:

-

Grasses: It has been identified as a component of Bothriochloa bladhii, a species of grass.

-

Fruits: Volatile analyses have detected 2-methylhexanoic acid in doum fruit (Hyphaene thebaica), apples (Malus domestica), and strawberries (Fragaria × ananassa).[1]

Quantitative Data

Detailed quantitative data on the concentration of 2-methylhexanoic acid in these natural sources is not widely available in the current body of scientific literature. The reported occurrences are often qualitative, identifying its presence as a volatile or semi-volatile compound.

Table 1: Documented Natural Sources of 2-Methylhexanoic Acid

| Natural Source | Species | Family | Reported Occurrence | Quantitative Data |

| Australian blady grass | Bothriochloa bladhii | Poaceae | Identified as a constituent. | Not Reported |

| Doum Fruit | Hyphaene thebaica | Arecaceae | Identified as a volatile flavor compound in the peel and pulp.[1] | Not Reported |

| Apple | Malus domestica | Rosaceae | Identified as a naturally occurring acid.[1] | Not Reported |

| Strawberry | Fragaria × ananassa | Rosaceae | Identified as a naturally occurring acid.[1] | Not Reported |

Biosynthesis: A Putative Pathway

While the biosynthesis of this compound has not been specifically elucidated, a plausible pathway can be proposed based on the well-established principles of branched-chain fatty acid and ester biosynthesis in plants and microorganisms. The pathway can be conceptually divided into two main stages: the formation of the 2-methylhexanoic acid backbone and its subsequent esterification.

Biosynthesis of 2-Methylhexanoic Acid

The biosynthesis of 2-methylhexanoic acid likely follows the general pathway for the synthesis of branched-chain fatty acids, which utilizes primers derived from branched-chain amino acids.

-

Initiation: The biosynthesis is likely initiated with a branched-chain acyl-CoA primer, such as 2-methylbutyryl-CoA (derived from isoleucine) or isovaleryl-CoA (derived from leucine).

-

Elongation: The primer undergoes a series of condensation reactions with malonyl-CoA, catalyzed by a fatty acid synthase (FAS) complex. Each cycle adds two carbon atoms to the growing acyl chain.

-

Termination: The elongation process is terminated when the acyl chain reaches a specific length, in this case, a six-carbon backbone with a methyl branch at the alpha-position, to yield 2-methylhexanoyl-ACP.

-

Release: The 2-methylhexanoyl group is then released from the acyl carrier protein (ACP) by a thioesterase to form free 2-methylhexanoic acid.

Esterification to this compound

The final step in the proposed pathway is the esterification of 2-methylhexanoic acid with methanol. This reaction is typically catalyzed by an alcohol acyltransferase (AAT), an enzyme class responsible for the synthesis of a wide variety of volatile esters in fruits and flowers.

Experimental Protocols

The detection and quantification of the elusive this compound in natural matrices would require highly sensitive analytical techniques. Given its expected volatile nature, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) would be the method of choice. Additionally, the analysis of its non-volatile precursor, 2-methylhexanoic acid, would necessitate a derivatization step to enhance its volatility for GC-MS analysis.

HS-SPME-GC-MS for this compound Analysis

This method is suitable for the analysis of volatile and semi-volatile compounds in a sample's headspace.

Methodology:

-

Sample Preparation: A known amount of the homogenized biological material (e.g., fruit pulp, leaf tissue) is placed in a sealed headspace vial. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is added for quantification.

-

Headspace Extraction: The vial is incubated at a controlled temperature to allow volatile compounds to partition into the headspace. An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a defined period to adsorb the analytes.

-

GC-MS Analysis: The SPME fiber is then transferred to the heated injection port of the gas chromatograph, where the adsorbed analytes are desorbed and separated on a capillary column (e.g., DB-5ms). The separated compounds are then detected by a mass spectrometer.

-

Identification and Quantification: Compound identification is based on the comparison of the obtained mass spectra and retention times with those of an authentic standard of this compound. Quantification is achieved by constructing a calibration curve using the internal standard.

GC-MS Analysis of 2-Methylhexanoic Acid via Derivatization

To analyze the non-volatile 2-methylhexanoic acid by GC-MS, it must first be converted into a volatile derivative.

Methodology:

-

Extraction: The 2-methylhexanoic acid is first extracted from the sample matrix using a suitable solvent (e.g., ethyl acetate) via liquid-liquid extraction.

-

Derivatization (Esterification): The extracted acid is then derivatized to its methyl ester (this compound) or another suitable ester. A common method involves reaction with a methylating agent such as BF₃-methanol or by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS Analysis: The derivatized sample is then analyzed by GC-MS following a similar procedure as described in section 3.1.

Conclusion

References

An In-depth Technical Guide to the Physical Properties of 2-Methylhexanoic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexanoic acid methyl ester, also known as methyl 2-methylhexanoate, is a fatty acid ester with the chemical formula C₈H₁₆O₂.[1] This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic data. This technical guide is intended for use by researchers, scientists, and professionals in the field of drug development and other scientific disciplines where this compound may be of interest.

Physicochemical Properties

Table 1: Core Physical Properties of 2-Methylhexanoic Acid Methyl Ester and Related Compounds

| Property | 2-Methylhexanoic Acid Methyl Ester | 2-Methylhexanoic Acid | Methyl Hexanoate (B1226103) |

| Molecular Formula | C₈H₁₆O₂[1] | C₇H₁₄O₂[2] | C₇H₁₄O₂[3] |

| Molecular Weight | 144.21 g/mol [1] | 130.18 g/mol [2] | 130.18 g/mol [3] |

| CAS Number | 2177-81-3[1] | 4536-23-6[2] | 106-70-7[3] |

| Boiling Point | Not available | 209-210 °C | 151 °C |

| Melting Point | Not available | Not available | -71 °C |

| Density | Not available | 0.918 g/mL at 25 °C | 0.885 g/mL at 25 °C |

| Refractive Index | Not available | n20/D 1.422 | n20/D 1.405 |

Experimental Protocols

Synthesis of 2-Methylhexanoic Acid Methyl Ester via Fischer Esterification

The most common and efficient method for the synthesis of 2-methylhexanoic acid methyl ester is the Fischer esterification of 2-methylhexanoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid.[4][5] This reversible reaction is driven towards the product by using an excess of the alcohol and/or by removing the water formed.[4]

Materials:

-

2-Methylhexanoic acid

-

Anhydrous methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or other suitable extraction solvent

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylhexanoic acid in an excess of anhydrous methanol (typically 5-10 molar equivalents).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid weight) to the stirred solution.

-

Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. The reaction temperature should be maintained at the boiling point of methanol (approximately 65 °C). Allow the reaction to proceed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst (caution: CO₂ evolution), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield the crude 2-methylhexanoic acid methyl ester.

Purification by Fractional Distillation

The crude ester can be purified by fractional distillation, preferably under reduced pressure to prevent decomposition of the product.[6]

Apparatus:

-

Distillation flask

-

Fractionating column

-

Condenser

-

Receiving flask

-

Heating mantle

-

Vacuum source

Procedure:

-

Set up the fractional distillation apparatus.

-

Place the crude 2-methylhexanoic acid methyl ester in the distillation flask.

-

Apply a vacuum and begin to heat the flask gently.

-

Collect the fraction that distills at a constant temperature. This fraction corresponds to the purified 2-methylhexanoic acid methyl ester.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 2-Methylhexanoic Acid | C7H14O2 | CID 20653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl hexanoate | C7H14O2 | CID 7824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Safety and Handling of Methyl 2-methylhexanoate

Disclaimer: A specific Safety Data Sheet (SDS) for methyl 2-methylhexanoate (CAS No. 2177-81-3) was not publicly available at the time of this writing. The following guide is based on general chemical safety principles and data extrapolated from structurally similar compounds. This information is intended for guidance purposes only and should not be considered a substitute for a manufacturer-provided SDS. Researchers, scientists, and drug development professionals are strongly advised to obtain a certified SDS from their chemical supplier before handling this compound.

Introduction

This compound is a fatty acid ester with the chemical formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol .[1][2] Its structure suggests it is likely a flammable liquid with potential for skin and eye irritation, similar to other short-chain fatty acid esters. Due to the lack of specific toxicological data, this compound should be handled with care, assuming it may present hazards associated with its chemical class.

Hazard Identification and Classification

Without a specific SDS, a definitive hazard classification is not possible. However, based on related compounds such as methyl hexanoate (B1226103) and methyl 2-ethylhexanoate, it is prudent to handle this compound as a flammable liquid that may cause skin irritation.[3][4]

Potential Hazards:

-

Flammability: Likely a flammable liquid. Vapors may form explosive mixtures with air.

-

Health: May cause skin and eye irritation. Inhalation of high concentrations of vapor may cause respiratory tract irritation. Ingestion may be harmful.

-

Environmental: The environmental impact is unknown. Release into the environment should be avoided.

Physical and Chemical Properties

Limited specific data for this compound is available. The table below provides some of the known properties. For comparison, data for the related compounds methyl hexanoate and 2-methylhexanoic acid are also included.

| Property | This compound | Methyl Hexanoate | 2-Methylhexanoic Acid |

| CAS Number | 2177-81-3 | 106-70-7 | 4536-23-6 |

| Molecular Formula | C₈H₁₆O₂[1][2] | C₇H₁₄O₂ | C₇H₁₄O₂ |

| Molecular Weight | 144.21 g/mol [1][2] | 130.18 g/mol | 130.18 g/mol |

| Boiling Point | Not Available | 151 °C[4] | 209-210 °C[5] |

| Melting Point | Not Available | -71 °C[4] | Not Available |

| Flash Point | Not Available | Not Available | 106 °C |

| Density | Not Available | Not Available | 0.918 g/mL at 25 °C[5] |

Experimental Protocols: General Handling and Storage

The following are general best-practice protocols for handling flammable organic esters in a laboratory setting.

4.1. Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3][4]

-

Use non-sparking tools and explosion-proof equipment.[3]

-

Ground and bond containers when transferring material to prevent static discharge.[3][4]

-

Wash hands thoroughly after handling.[4]

4.2. Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

-

Keep in a flammable liquids storage cabinet.

Emergency Procedures

5.1. First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

5.2. Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors may travel to a source of ignition and flash back. Containers may explode when heated.[8]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

5.3. Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors, mist, or gas.[3][4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3][4]

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[8]

Visualization of a Chemical Spill Workflow

The following diagram illustrates a logical workflow for responding to a chemical spill, a critical aspect of laboratory safety when handling substances like this compound.

References

- 1. 2177-81-3|this compound|BLD Pharm [bldpharm.com]

- 2. This compound [webbook.nist.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2-Methylhexanoic acid | CAS#:4536-23-6 | Chemsrc [chemsrc.com]

- 6. methyl 2-hexenoate, 2396-77-2 [thegoodscentscompany.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility of Methyl 2-methylhexanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2-methylhexanoate in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility principles, general experimental protocols for solubility determination, and a logical workflow for these procedures.

Introduction to this compound

This compound is an ester with the chemical formula C₈H₁₆O₂. As a fatty acid methyl ester (FAME), its solubility is dictated by the physicochemical properties of its alkyl chain and its ester functional group. Understanding its solubility is crucial in various applications, including its use as a fragrance ingredient, in the formulation of cosmetics, and as a precursor in organic synthesis.

Qualitative Solubility of this compound

Based on the general principles of "like dissolves like," this compound, a relatively nonpolar compound, is expected to be soluble in a range of organic solvents and poorly soluble in polar solvents such as water. Esters can act as hydrogen-bond acceptors, which allows for some interaction with protic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Propanol | Soluble | The alkyl chain of the ester has favorable van der Waals interactions with the alkyl chain of the alcohol. The ester's carbonyl group can accept hydrogen bonds from the alcohol's hydroxyl group. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | Both are polar aprotic solvents. The dipole-dipole interactions between the ester and the ketone are favorable. |

| Ethers | Diethyl Ether, Tetrahydrofuran | Soluble | Ethers are good solvents for relatively nonpolar compounds due to van der Waals forces. |

| Hydrocarbons | Hexane, Toluene | Soluble | As nonpolar solvents, hydrocarbons readily dissolve the nonpolar alkyl chain of the ester through London dispersion forces. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | These solvents can effectively solvate the ester through dipole-dipole interactions and London dispersion forces. |

| Polar Protic Solvents | Water | Very Slightly Soluble/Insoluble | The large nonpolar alkyl chain of the ester disrupts the strong hydrogen bonding network of water, making dissolution energetically unfavorable. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to quantitatively determine the solubility of a compound like this compound.

This is a widely used and reliable method for determining thermodynamic equilibrium solubility.[1][2]

Principle: An excess amount of the solute (this compound) is equilibrated with a specific solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus and Reagents:

-

Thermostatically controlled shaker or water bath

-

Vials or flasks with airtight seals

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

-

This compound (solute)

-

Organic solvents of interest

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid/liquid ester at the end of the experiment is crucial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the solute. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solute to settle.

-

Carefully withdraw a sample from the clear supernatant of each vial using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

Analyze the diluted filtrate using a validated analytical method (e.g., GC-FID) to determine the concentration of this compound.

-

Calculate the solubility in appropriate units (e.g., g/100 mL, mol/L).

This method involves determining the temperature at which a known concentration of a solute completely dissolves in a solvent upon heating or precipitates upon cooling.

Principle: A mixture of known composition (solute and solvent) is heated slowly until the solid phase disappears completely. The temperature at which this occurs is the saturation temperature for that specific concentration.

Apparatus and Reagents:

-

Jacketed glass vessel with a stirrer

-

Circulating bath for temperature control

-

Calibrated thermometer or temperature probe

-

Light source and detector (for automated systems) or visual observation

-

Analytical balance

-

This compound (solute)

-

Organic solvents of interest

Procedure:

-

Accurately weigh a known amount of this compound and the desired solvent into the jacketed glass vessel.

-

Begin stirring the mixture at a constant rate.

-

Slowly heat the mixture using the circulating bath at a controlled rate (e.g., 0.1-0.5 °C/min).

-

Observe the mixture closely. The temperature at which the last solid particle of this compound dissolves is recorded as the solubility temperature for that composition.

-

Alternatively, the solution can be slowly cooled from a higher temperature, and the temperature at which the first crystals appear (cloud point) is recorded.

-

Repeat the measurement for different compositions to construct a solubility curve (solubility vs. temperature).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of solubility using the isothermal saturation method.

Caption: Workflow for Isothermal Solubility Determination.

Conclusion

References

A Technical Guide to the Synthesis of (S)-2-Methylhexanoic Acid for Novel Sweetener Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-methylhexanoic acid is a critical chiral building block in the synthesis of novel high-potency sweeteners. The stereochemistry at the C2 position is paramount for the desired sensory properties and biological activity of the final sweetener molecule. This technical guide provides an in-depth overview and comparison of the primary synthetic strategies for obtaining enantiomerically pure (S)-2-methylhexanoic acid. Four key methodologies are examined: diastereoselective alkylation using chiral auxiliaries, classical resolution of a racemic mixture via diastereomeric salt formation, kinetic resolution using enzymatic catalysts, and asymmetric hydrogenation of a prochiral precursor. This document details the experimental protocols for each approach, presents quantitative data for comparison, and offers a logical framework for selecting the most appropriate synthetic route based on project-specific requirements such as scale, purity, and cost. Furthermore, the biological context of sweeteners is explored through a schematic of the sweet taste signaling pathway.

Introduction: The Role of Chirality in Sweetness

The development of non-caloric, high-potency sweeteners is a significant focus in the food and pharmaceutical industries to address health concerns associated with sugar overconsumption. Many modern sweeteners are complex organic molecules where stereochemistry plays a crucial role in their interaction with the human sweet taste receptor, a heterodimer of the T1R2 and T1R3 G-protein coupled receptors.[1][2][3] (S)-2-methylhexanoic acid has been identified as a key component in the synthesis of potent sweetener candidates.[4] The precise spatial arrangement of the methyl group in the (S)-configuration is often essential for optimal binding to the receptor and eliciting a strong sweet taste. Consequently, the efficient and scalable synthesis of enantiomerically pure (S)-2-methylhexanoic acid is a critical step in the development of these next-generation sweeteners.

Synthetic Strategies for (S)-2-Methylhexanoic Acid

The synthesis of (S)-2-methylhexanoic acid can be broadly categorized into two approaches: asymmetric synthesis, which creates the desired enantiomer directly, and resolution, which separates the desired enantiomer from a racemic mixture. This guide details four prominent methods representing these approaches.

Asymmetric Synthesis via Chiral Auxiliary

The use of a chiral auxiliary is a powerful strategy to induce stereoselectivity in a reaction. The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the enantiomerically enriched product. The Evans oxazolidinone auxiliaries are widely used for the asymmetric alkylation of carboxylic acid derivatives.[3][5][6]

Experimental Protocol: Evans Oxazolidinone Auxiliary Method [3][7]

-

Acylation of the Chiral Auxiliary:

-

To a solution of (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.

-

Stir the solution for 30 minutes at -78 °C.

-

Add hexanoyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with ethyl acetate.

-

Purify the N-hexanoyloxazolidinone by flash column chromatography.

-

-

Diastereoselective Methylation:

-

Dissolve the N-hexanoyloxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M solution in THF) dropwise and stir for 30 minutes at -78 °C to form the enolate.

-

Add methyl iodide (1.5 eq).

-

Stir the reaction at -78 °C for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride, warm to room temperature, and extract with ethyl acetate.

-

Purify the methylated product by flash column chromatography.

-

-

Cleavage of the Chiral Auxiliary:

-

Dissolve the purified N-(2-methylhexanoyl)oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (B78521) (2.0 eq).[5][7]

-

Stir vigorously at 0 °C for 4 hours.

-

Quench the reaction with an aqueous solution of sodium sulfite.

-

Extract the chiral auxiliary with dichloromethane.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the (S)-2-methylhexanoic acid with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the final product.

-

Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a widely used technique for separating enantiomers from a racemic mixture. It involves reacting the racemate with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[8][9][10]

Experimental Protocol: Resolution with (R)-(+)-1-Phenylethylamine [8][9]

-

Salt Formation:

-

Dissolve racemic 2-methylhexanoic acid (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol (B129727) or ethanol).

-

In a separate flask, dissolve an equimolar amount of (R)-(+)-1-phenylethylamine (1.0 eq) in the same solvent.

-

Add the amine solution to the acid solution with stirring.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can improve the yield.

-

Collect the crystals of the less soluble diastereomeric salt by vacuum filtration and wash with a small amount of cold solvent.

-

The mother liquor will be enriched in the more soluble diastereomer.

-

To improve diastereomeric purity, the collected crystals can be recrystallized from the same solvent.

-

-

Liberation of the Enantiomer:

-

Suspend the purified diastereomeric salt in water.

-

Add 1 M HCl to acidify the solution to pH ~2.

-

Extract the mixture with diethyl ether. The (S)-2-methylhexanoic acid will be in the organic layer, while the (R)-1-phenylethylamine hydrochloride will remain in the aqueous layer.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield enantiomerically enriched (S)-2-methylhexanoic acid.

-

Enzymatic Kinetic Resolution

Enzymatic resolution is a powerful method that utilizes the high stereoselectivity of enzymes. In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. Lipases are commonly used for the resolution of carboxylic acids and their esters.[11][12][13]

Experimental Protocol: Lipase-Catalyzed Esterification

This protocol is based on the enantioselective esterification of racemic 2-methylalkanoic acids using Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym® 435.[11][13]

-

Reaction Setup:

-

In a suitable flask, combine racemic 2-methylhexanoic acid (1.0 eq), an alcohol (e.g., n-butanol, 1.0-1.5 eq), and an organic solvent (e.g., hexane (B92381) or isooctane).

-

Add immobilized Candida antarctica lipase B (Novozym® 435) to the mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

-

-

Monitoring the Reaction:

-

Monitor the progress of the reaction by taking aliquots and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion.

-

The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining acid and the newly formed ester.

-

-

Work-up and Purification:

-

Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed and potentially reused.

-

Transfer the filtrate to a separatory funnel and extract the unreacted (S)-2-methylhexanoic acid with a basic aqueous solution (e.g., 1 M sodium bicarbonate).

-

The organic layer will contain the (R)-2-methylhexyl butanoate.

-

Wash the aqueous extract with an organic solvent (e.g., diethyl ether) to remove any residual ester.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the (S)-2-methylhexanoic acid with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.

-

Asymmetric Hydrogenation

Asymmetric hydrogenation is a highly efficient method for the synthesis of chiral compounds. It involves the reduction of a prochiral unsaturated substrate, such as an alkene or ketone, using hydrogen gas in the presence of a chiral metal catalyst. For the synthesis of (S)-2-methylhexanoic acid, the asymmetric hydrogenation of (E)-2-methyl-2-hexenoic acid is a viable route.[4][14][15] Ruthenium complexes with chiral phosphine (B1218219) ligands, such as BINAP, are effective catalysts for this transformation.[15][16]

Experimental Protocol: Asymmetric Hydrogenation with Ru-BINAP Catalyst [15][16]

-

Preparation of the Substrate:

-

(E)-2-methyl-2-hexenoic acid can be synthesized via a Wittig or Horner-Wadsworth-Emmons reaction between propanal and a suitable phosphonate (B1237965) or ylide, or via a Knoevenagel condensation.[17][18]

-

-

Asymmetric Hydrogenation Reaction:

-

In a high-pressure reactor, dissolve (E)-2-methyl-2-hexenoic acid (1.0 eq) in a suitable solvent, such as methanol.

-

Add the chiral catalyst, for example, [Ru((S)-BINAP)Cl₂]₂ (catalyst loading typically 0.01-1 mol%).

-

Purge the reactor with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 4-100 atm) and heat to the appropriate temperature (e.g., 25-100 °C).[16][19]

-

Stir the reaction mixture until the uptake of hydrogen ceases or the reaction is complete as determined by GC or HPLC analysis.

-

-

Work-up and Purification:

-

Carefully vent the hydrogen gas from the reactor.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or flash column chromatography to remove the catalyst and any byproducts, yielding (S)-2-methylhexanoic acid.

-

Quantitative Data and Method Comparison

The choice of synthetic method often depends on a balance of factors including yield, enantiomeric excess (ee), cost, scalability, and environmental impact. The following tables summarize reported quantitative data for the different synthetic routes to (S)-2-methylhexanoic acid and analogous compounds.

Table 1: Comparison of Synthetic Methods for (S)-2-Methylhexanoic Acid

| Method | Reagents/Catalyst | Yield | Enantiomeric Excess (ee) | Key Considerations |

| Chiral Auxiliary | Evans Oxazolidinone, Methyl Iodide | Good to High | >98% de | Multi-step, stoichiometric use of expensive auxiliary, good for small to medium scale.[4][5] |

| Classical Resolution | Racemic acid, (R)-1-phenylethylamine | <50% (theoretical max) | >95% (after recrystallization) | Simple procedure, potentially low-cost resolving agent, can be tedious and yield is inherently limited.[8] |

| Enzymatic Resolution | Racemic acid, Candida antarctica lipase B | ~50% (theoretical max) | >98% | Mild reaction conditions, high enantioselectivity, requires separation of product and starting material.[11] |

| Asymmetric Hydrogenation | (E)-2-methyl-2-hexenoic acid, Ru-(S)-BINAP | High | >95% | Highly efficient, catalytic, suitable for large-scale synthesis, requires specialized equipment (high-pressure reactor).[4][15] |

Visualizing the Process: Workflows and Pathways

Synthetic Workflow for (S)-2-Methylhexanoic Acid

The following diagram illustrates the general workflows for the four synthetic strategies discussed.

Caption: Synthetic workflows for producing (S)-2-methylhexanoic acid.

Decision Tree for Method Selection

Choosing the optimal synthetic route depends on several factors. This decision tree provides a framework for selecting a method based on key project requirements.

Caption: Decision tree for selecting a synthetic method.

Biological Context: Sweet Taste Signaling Pathway

Sweeteners exert their effect by binding to the T1R2/T1R3 heterodimeric G-protein coupled receptor located on the surface of taste receptor cells in the taste buds. The binding of a sweetener molecule, such as one derived from (S)-2-methylhexanoic acid, to the Venus flytrap domain of the T1R2 subunit induces a conformational change in the receptor.[1][2] This initiates a downstream signaling cascade, leading to the perception of sweetness.

Caption: The sweet taste signaling pathway.

Molecular docking studies suggest that small molecule sweeteners bind within a cavity of the T1R2 subunit.[20][21] The specific stereochemistry and functional groups of the sweetener molecule, such as the carboxylic acid and the chiral methyl group of (S)-2-methylhexanoic acid derivatives, are critical for establishing the necessary hydrogen bonds and hydrophobic interactions within this binding pocket to trigger the signaling cascade.

Conclusion

The synthesis of enantiomerically pure (S)-2-methylhexanoic acid is a crucial step in the development of novel sweeteners. This guide has provided a comprehensive overview of four key synthetic methodologies: chiral auxiliary-based synthesis, classical resolution, enzymatic resolution, and asymmetric hydrogenation. Each method offers distinct advantages and disadvantages in terms of yield, enantioselectivity, scalability, and cost. For large-scale industrial production, asymmetric hydrogenation presents a highly efficient and catalytic route. For smaller-scale research and development, chiral auxiliary methods offer excellent stereocontrol, while resolution techniques provide practical alternatives, particularly when cost is a primary concern. A thorough understanding of these synthetic options, coupled with an appreciation for the biological mechanism of sweet taste perception, will empower researchers and drug development professionals to select the most appropriate strategy for their specific needs and accelerate the discovery of new and improved sweeteners.

References

- 1. From small sweeteners to sweet proteins: anatomy of the binding sites of the human T1R2_T1R3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. (E)-2-hexenoic acid, 13419-69-7 [thegoodscentscompany.com]

- 11. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. archive.nptel.ac.in [archive.nptel.ac.in]

- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 17. isom.ca [isom.ca]

- 18. 3-METHYL-2-HEXENOIC ACID | 27960-21-0 [chemicalbook.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. Identifying the interactions between natural, non-caloric sweeteners and the human sweet receptor by molecular docking [agris.fao.org]

- 21. Rethinking Sweetener Discovering: Multiparameter Modeling of Molecular Docking Results between the T1R2-T1R3 Receptor and Compounds with Different Tastes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Roles of Branched-Chain Fatty Acid Esters: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acid esters (BCFAEs) are a class of endogenous lipids that are gaining significant attention for their diverse and potent physiological functions. This technical guide provides an in-depth exploration of the core biological roles of BCFAEs, with a particular focus on the well-characterized family of fatty acid esters of hydroxy fatty acids (FAHFAs). We delve into their impact on metabolic regulation, inflammation, and cellular signaling. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of BCFAE biology, detailed experimental protocols for their study, and a summary of key quantitative data.

Introduction to Branched-Chain Fatty Acid Esters

Branched-chain fatty acids (BCFAs) are fatty acids characterized by one or more methyl branches along their acyl chain.[1][2] When esterified to other molecules, such as hydroxy fatty acids, they form a diverse class of lipids known as branched-chain fatty acid esters. A particularly important subclass of BCFAEs is the fatty acid esters of hydroxy fatty acids (FAHFAs), which feature an ester bond between a fatty acid and a hydroxy fatty acid.[1] These lipids were relatively recently discovered in mammals and have since been identified as critical signaling molecules with significant therapeutic potential.[1]

FAHFAs are present in various tissues, with notably high concentrations in adipose tissue.[1] Their levels are dynamically regulated by physiological states such as fasting and high-fat feeding and have been shown to correlate with insulin (B600854) sensitivity in humans.[1][3] This guide will primarily focus on the physiological functions of FAHFAs, as they represent the most extensively studied group of BCFAEs with profound implications for human health and disease.

Synthesis and Metabolism

The synthesis of BCFAs, the precursors to BCFAEs, can occur through the utilization of branched-chain amino acid catabolites as primers for fatty acid synthase.[4][5] For instance, the degradation of valine, leucine, and isoleucine can produce 2-methylpropanyl-CoA, 3-methylbutyryl-CoA, and 2-methylbutyryl-CoA, respectively, which can then be used to initiate the synthesis of branched-chain fatty acids.[5]